2-(5-Amino-3-(cyclopropylmethyl)-1h-pyrazol-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18259160
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-[5-amino-3-(cyclopropylmethyl)pyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C9H15N3O/c10-9-6-8(5-7-1-2-7)11-12(9)3-4-13/h6-7,13H,1-5,10H2 |
| Standard InChI Key | VMZLFTVDEFKCFQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CC2=NN(C(=C2)N)CCO |
Introduction
Structural and Chemical Characteristics
Core Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. In 2-(5-amino-3-(cyclopropylmethyl)-1H-pyrazol-1-yl)ethan-1-ol, the pyrazole ring is substituted at three positions:
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Position 1: A 2-hydroxyethyl group (-CH2CH2OH).
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Position 3: A cyclopropylmethyl moiety (-CH2C3H5).
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Position 5: An amino group (-NH2).
The cyclopropylmethyl group introduces steric bulk and conformational rigidity, which may enhance metabolic stability compared to linear alkyl chains . The hydroxyethyl side chain contributes to hydrophilicity, potentially improving aqueous solubility relative to non-polar analogs .
Comparative Analysis with Analogous Compounds
Data from structurally related pyrazole derivatives offers preliminary insights:
The cyclopropylmethyl group’s steric demand may elevate the melting point compared to the methyl analog , while the amino group’s hydrogen-bonding capacity could enhance crystallinity.
Synthesis and Reaction Pathways
Retrosynthetic Considerations
A plausible synthetic route involves:
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Cyclopropylmethyl introduction: Alkylation of a 3-bromo-pyrazole precursor with cyclopropylmethyl bromide.
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Amino group installation: Nitration followed by reduction or direct amination at position 5.
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Hydroxyethyl side chain attachment: Nucleophilic substitution or Mitsunobu reaction to introduce the ethanol moiety.
For example, the synthesis of 2-(5-methyl-3-(trifluoromethyl)pyrazol-1-yl)acetic acid (from Patent EP3239145B1 ) utilizes similar alkylation strategies, suggesting adaptability for cyclopropylmethyl analogs.
Key Challenges
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Cyclopropane stability: The strained cyclopropane ring may necessitate mild reaction conditions to prevent ring opening .
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Regioselectivity: Ensuring substitution at position 3 requires careful control of reaction kinetics and catalysts.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
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Molecular formula: C9H15N3O
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Molecular weight: 181.24 g/mol
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LogP (octanol-water): Estimated: 0.8–1.2 (cyclopropyl enhances lipophilicity vs. methyl ).
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Water solubility: Estimated: 10–20 mg/mL (hydroxyethyl group improves solubility ).
Spectroscopic Signatures
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IR spectroscopy: Expected peaks for -NH2 (3300–3500 cm⁻¹), -OH (3200–3600 cm⁻¹), and C-N (1250–1350 cm⁻¹).
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NMR (1H):
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Cyclopropylmethyl protons: δ 0.5–1.2 (m, 5H).
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Hydroxyethyl chain: δ 3.6–3.8 (t, 2H, -CH2OH), δ 4.2–4.4 (t, 2H, N-CH2).
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